molecular formula C17H14ClNO B256969 1-Benzyl-2-chloro-3-acetylindole

1-Benzyl-2-chloro-3-acetylindole

Cat. No.: B256969
M. Wt: 283.7 g/mol
InChI Key: ZNOBFLOZFBIHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-chloro-3-acetylindole is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

1-(1-benzyl-2-chloroindol-3-yl)ethanone

InChI

InChI=1S/C17H14ClNO/c1-12(20)16-14-9-5-6-10-15(14)19(17(16)18)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

ZNOBFLOZFBIHNJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)Cl

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 400 mg of NaH in 20 ml THF was added 1 g of (75), and then 770 μl of benzyl bromide. The reaction was left with stirring for 3 days. Water was added, and the product extracted with diethylether, dried, and the solvent evaporated off to give 1.52 g of a redbrown powder, which was used without further purification.
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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